2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is a compound belonging to the class of pyridazinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinone derivatives, including 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide, typically involves the formation of the pyridazinone core followed by the introduction of various substituents. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring. Subsequent functionalization can be achieved through various organic reactions such as alkylation, acylation, and halogenation .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-fluorophenyl group and the 6-methylheptan-2-yl chain may confer distinct properties compared to other pyridazinone derivatives .
Properties
Molecular Formula |
C20H26FN3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C20H26FN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25) |
InChI Key |
LORNHINHRHGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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